

Comparative Analysis of cGAS-IN-1 Cross-reactivity with other Nucleotidyltransferases

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Compound of Interest

Compound Name: cGAS-IN-1

Cat. No.: B11153561

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of **cGAS-IN-1**, a potent inhibitor of Cyclic GMP-AMP Synthase (cGAS), with other nucleotidyltransferases. The information is intended to assist researchers in evaluating the selectivity of this compound and its suitability for studies on the cGAS-STING pathway.

Introduction to cGAS-IN-1

cGAS is a pivotal cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. cGAMP in turn binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other pro-inflammatory cytokines, thereby mounting an innate immune response[2]. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target. **cGAS-IN-1** and its analogs, such as G140 and G150, are small-molecule inhibitors that target the catalytic pocket of human cGAS, competing with the substrates ATP and GTP to inhibit cGAMP synthesis.

Quantitative Cross-reactivity Data

While comprehensive quantitative data on the cross-reactivity of **cGAS-IN-1** against a broad panel of nucleotidyltransferases is limited in publicly available literature, studies on closely related G-chemotype inhibitors have demonstrated high selectivity. The following table

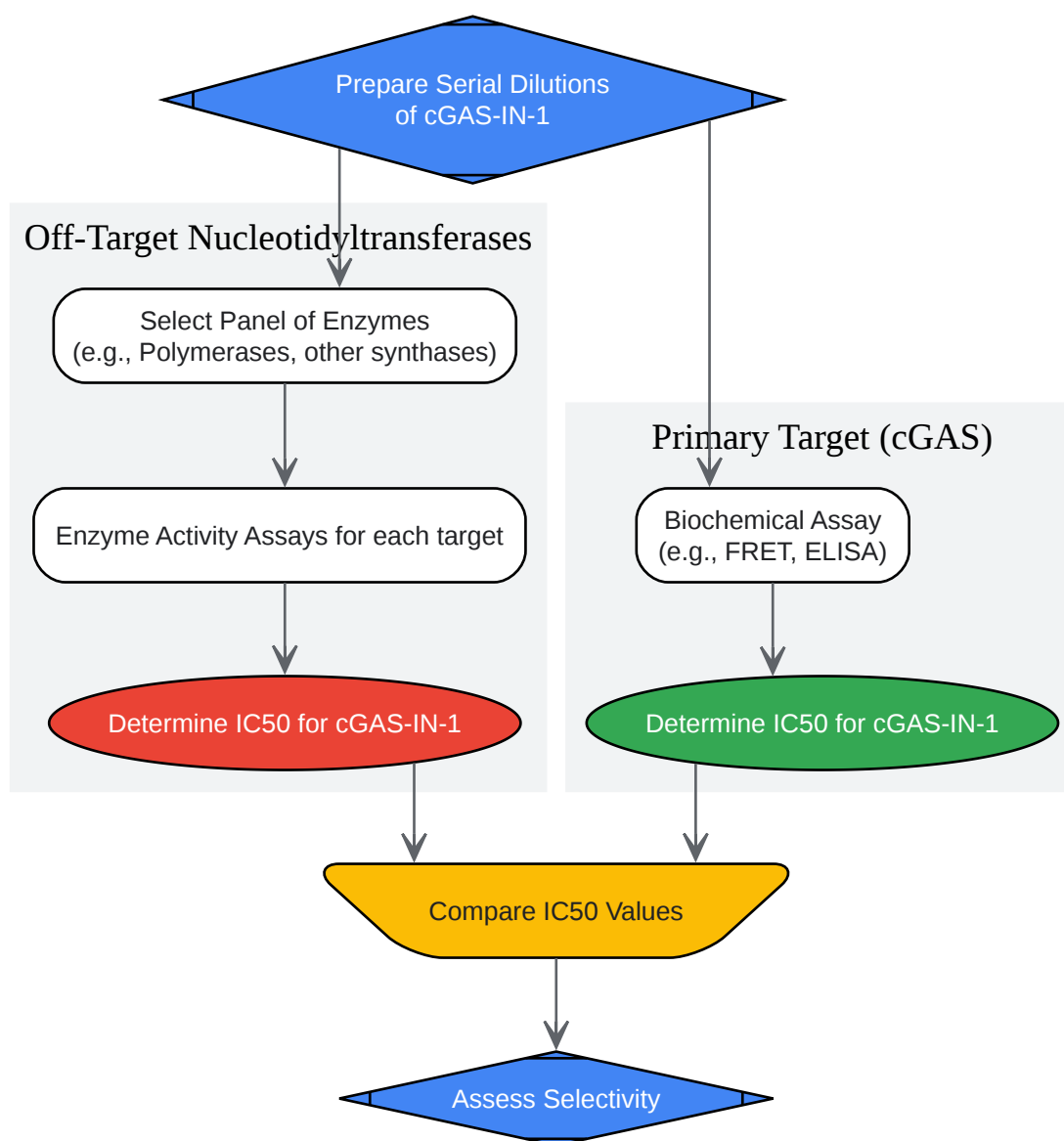
summarizes the available data on the inhibitory activity of a representative cGAS inhibitor against cGAS and its lack of significant activity against other tested nucleotidyltransferases.

Target Enzyme	Compound	IC50 (μM)	Assay Type	Reference
Cyclic GMP-AMP Synthase (cGAS)	PF-06928215	4.9	Biochemical	[3] [4]
Soluble Adenylyl Cyclase (sAC)	G108, G140, G150	> 5	Biochemical	[5]
2',5'-Oligoadenylate Synthetase (OAS)	G108, G140, G150	No significant inhibition	Cell-based (rRNA degradation)	[5]

Note: PF-06928215 is a well-characterized cGAS inhibitor. G108, G140, and G150 are potent cGAS inhibitors from the same chemical series as **cGAS-IN-1**. The data indicates a high degree of selectivity for cGAS over other related enzymes.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and a typical workflow for assessing enzyme inhibitor selectivity.



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